molecular formula C18H21ClN4O4 B2363577 N1-(5-chloro-2-methoxyphenyl)-N4-(5-methylisoxazol-3-yl)piperidine-1,4-dicarboxamide CAS No. 1251608-48-6

N1-(5-chloro-2-methoxyphenyl)-N4-(5-methylisoxazol-3-yl)piperidine-1,4-dicarboxamide

Cat. No. B2363577
M. Wt: 392.84
InChI Key: IPDHFRIHSPXPJC-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methoxyphenyl)-N4-(5-methylisoxazol-3-yl)piperidine-1,4-dicarboxamide is a useful research compound. Its molecular formula is C18H21ClN4O4 and its molecular weight is 392.84. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction with CB1 Cannabinoid Receptor

The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a close relative of N1-(5-chloro-2-methoxyphenyl)-N4-(5-methylisoxazol-3-yl)piperidine-1,4-dicarboxamide, is a potent and selective antagonist for the CB1 cannabinoid receptor. Conformational analysis around the pyrazole C3 substituent identified distinct conformers, with the N1 aromatic ring moiety dominating the steric binding interaction with the receptor, suggesting a similar interaction potential for N1-(5-chloro-2-methoxyphenyl)-N4-(5-methylisoxazol-3-yl)piperidine-1,4-dicarboxamide (Shim et al., 2002).

Effects on 5-HT1A Receptors

The compound WAY-100635, known for its potent and selective 5-HT1A receptor antagonistic properties, shares structural similarities with N1-(5-chloro-2-methoxyphenyl)-N4-(5-methylisoxazol-3-yl)piperidine-1,4-dicarboxamide. This suggests potential involvement in serotonin receptor pathways, offering a basis for exploring the scientific applications of N1-(5-chloro-2-methoxyphenyl)-N4-(5-methylisoxazol-3-yl)piperidine-1,4-dicarboxamide in neuropsychiatric research (Craven et al., 1994).

Imaging and Diagnostic Applications

Development of PET and SPECT Ligands

Methoxy and fluorine analogs based on the core structure of N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide (O-1302) have shown potent inhibitory binding to the CB1 receptor, suggesting that derivatives like N1-(5-chloro-2-methoxyphenyl)-N4-(5-methylisoxazol-3-yl)piperidine-1,4-dicarboxamide could serve as promising candidates for developing PET ligands for the cerebral cannabinoid CB1 receptor, aiding in neurological studies and diagnostics (Tobiishi et al., 2007).

Synthesis for Imaging Studies

The synthesis of radioligands like 1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide ([11C]JHU75528) for PET imaging indicates the feasibility of incorporating N1-(5-chloro-2-methoxyphenyl)-N4-(5-methylisoxazol-3-yl)piperidine-1,4-dicarboxamide or its analogs in the design of new imaging agents to study CB1 receptors in the brain, potentially contributing to the understanding of various neurological and psychiatric conditions (Fan et al., 2006).

properties

IUPAC Name

1-N-(5-chloro-2-methoxyphenyl)-4-N-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O4/c1-11-9-16(22-27-11)21-17(24)12-5-7-23(8-6-12)18(25)20-14-10-13(19)3-4-15(14)26-2/h3-4,9-10,12H,5-8H2,1-2H3,(H,20,25)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDHFRIHSPXPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-methoxyphenyl)-N4-(5-methylisoxazol-3-yl)piperidine-1,4-dicarboxamide

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